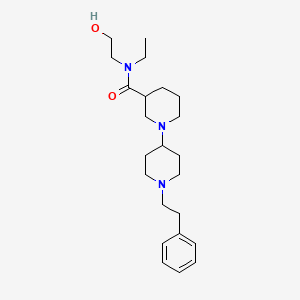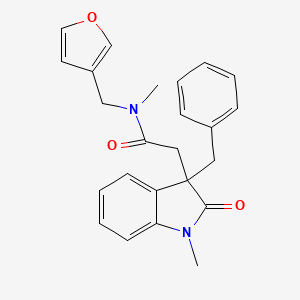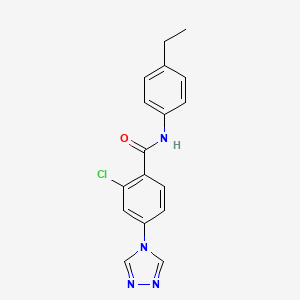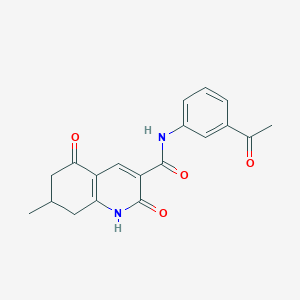![molecular formula C17H15NO2S B5303384 Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-](/img/structure/B5303384.png)
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. This compound features a benzothiazole ring system fused with a 3,4-dimethoxyphenyl group through an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- typically involves the condensation of 2-aminobenzenethiol with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid, acetic acid, or ammonium chloride as catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been developed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . For example, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- include:
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial activities.
2-(3,4-Dimethoxyphenyl)benzothiazole: Exhibits similar biological activities but with different potency and selectivity.
2-Aminobenzothiazole: Used as a precursor in the synthesis of various benzothiazole derivatives with diverse applications.
Uniqueness
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets and improves its pharmacokinetic properties .
Propiedades
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-12(11-15(14)20-2)8-10-17-18-13-5-3-4-6-16(13)21-17/h3-11H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOJCHQXFGESP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![[(E)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B5303372.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)

